N,N-Diethyl-N',N'-diphenylurea
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Overview
Description
Preparation Methods
1,1-Diethyl-3,3-diphenylurea is synthesized through the condensation of aniline (C₆H₅NH₂) with ethyl isocyanate (C₂H₅NCO) under controlled conditions . The reaction typically involves mixing the reactants in a suitable solvent and allowing the reaction to proceed at a specific temperature until the desired product is formed. Industrial production methods may involve additional refinement steps such as recrystallization and chromatography to ensure the purity and quality of the final product .
Chemical Reactions Analysis
1,1-Diethyl-3,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert 1,1-Diethyl-3,3-diphenylurea into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
1,1-Diethyl-3,3-diphenylurea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3,3-diphenylurea involves its interaction with various molecular targets and pathways. It acts as a stabilizer by inhibiting the degradation of propellants and explosives. In biological systems, it may exert its effects through antioxidant and anti-inflammatory pathways, potentially interacting with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
1,1-Diethyl-3,3-diphenylurea can be compared with other similar compounds such as:
1,3-Diphenylurea: A phenyl urea-type compound used as a cytokinin in plant biology.
1,3-Dimethyl-1,3-diphenylurea: Used in organic synthesis and polymerization reactions.
N,N’-Diethylcarbanilide: Another name for 1,1-Diethyl-3,3-diphenylurea, highlighting its use as a stabilizer in propellants. The uniqueness of 1,1-Diethyl-3,3-diphenylurea lies in its specific structure, which provides distinct physical and chemical properties, making it suitable for various industrial and research applications.
Properties
CAS No. |
13114-73-3 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,1-diethyl-3,3-diphenylurea |
InChI |
InChI=1S/C17H20N2O/c1-3-18(4-2)17(20)19(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
DQYDFMBXYUTXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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